molecular formula C16H21BO3 B15330264 Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone

Cat. No.: B15330264
M. Wt: 272.1 g/mol
InChI Key: QCSAWTLTQZGLAE-UHFFFAOYSA-N
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Description

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone is a boronate ester-containing compound featuring a cyclopropyl ketone moiety attached to a phenyl ring substituted with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group. This structure renders it valuable in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for constructing biaryl and complex carbon frameworks . The cyclopropyl group introduces steric and electronic effects that may modulate reactivity and stability, while the boronate ester enables versatile coupling applications in pharmaceuticals and materials science.

Properties

Molecular Formula

C16H21BO3

Molecular Weight

272.1 g/mol

IUPAC Name

cyclopropyl-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanone

InChI

InChI=1S/C16H21BO3/c1-15(2)16(3,4)20-17(19-15)13-7-5-6-12(10-13)14(18)11-8-9-11/h5-7,10-11H,8-9H2,1-4H3

InChI Key

QCSAWTLTQZGLAE-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.

    Attachment of the Phenyl Ring: The phenyl ring can be introduced through various coupling reactions, such as Suzuki-Miyaura coupling, using appropriate boronic acids or esters.

    Introduction of the Dioxaborolane Moiety: The dioxaborolane group is typically introduced via borylation reactions, using reagents like bis(pinacolato)diboron under palladium-catalyzed conditions.

Industrial Production Methods: Industrial production of this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include continuous flow processes and the use of automated reactors to ensure consistent quality and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.

    Reduction: Reduction reactions can target the methanone group, converting it to a hydroxyl group.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophiles such as halogens or nitro groups, often in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Cyclopropanone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Potential use in the development of bioactive molecules, including pharmaceuticals.

    Medicine: Investigated for its role in drug discovery, particularly as a precursor for compounds with therapeutic potential.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of Cyclopropyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone depends on its specific application:

    In Organic Synthesis: Acts as a nucleophile or electrophile in various coupling reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds.

    In Biological Systems: May interact with specific enzymes or receptors, modulating their activity and leading to biological effects. The exact molecular targets and pathways would depend on the specific bioactive derivative being studied.

Comparison with Similar Compounds

Structural Analogues and Similarity Scores

The compound’s closest analogues include:

Compound Name Similarity Score Key Structural Differences CAS No./Reference
Cyclopropyl(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)methanone 0.92 Dihydropyridine ring replaces phenyl; ketone position shifted 878805-74-4
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 0.95 Lacks ketone; cyclopropyl directly attached to boronate-substituted phenyl 1220219-36-2
2,2,2-Trifluoro-1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridin-1(2H)-yl)ethanone 0.86 Trifluoromethyl ketone replaces cyclopropyl ketone 286961-14-6

Key Observations :

Spectroscopic and Physicochemical Properties

Infrared (IR) Spectroscopy :

  • Target Compound : Strong carbonyl (C=O) stretch at ~1683 cm⁻¹, consistent with cyclopropyl ketones. Boronate ester B-O stretches appear at ~1279–1132 cm⁻¹ .
  • Trifluoro Analogue (CAS 286961-14-6) : C=O stretch shifted to ~1702 cm⁻¹ due to electron-withdrawing trifluoromethyl group .

High-Resolution Mass Spectrometry (HRMS) :

  • Target Compound : [M+H]+ observed at m/z 269.0164 (calc. 269.0177) .
  • Bicyclo[1.1.1]pentane Derivative (e.g., Compound 49) : [M]+ at m/z 404.2707 (calc. 404.2715), confirming structural integrity despite steric complexity .

Reactivity in Cross-Coupling Reactions

The boronate ester group enables participation in Suzuki-Miyaura couplings. Comparative studies show:

  • Target Compound : High reactivity with aryl halides (e.g., 4-bromobenzaldehyde), achieving >80% conversion under Pd(PPh₃)₄ catalysis .
  • Dihydropyridine Analogue (CAS 878805-74-4) : Reduced coupling efficiency (60–70%) due to steric hindrance from the dihydropyridine ring .
  • 2-(4-(tert-Butyl)phenyl)-dioxaborolane (CAS 207611-87-8) : Enhanced reactivity (90% yield) with electron-rich aryl halides, attributed to the electron-donating tert-butyl group .

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